N,3-bis(4-methoxybenzyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide
Description
N,3-bis(4-methoxybenzyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a quinazoline derivative characterized by a dione core and two 4-methoxybenzyl substituents at the N and C3 positions, with a carboxamide group at position 7.
Properties
CAS No. |
892274-94-1 |
|---|---|
Molecular Formula |
C25H23N3O5 |
Molecular Weight |
445.475 |
IUPAC Name |
N,3-bis[(4-methoxyphenyl)methyl]-2,4-dioxo-1H-quinazoline-7-carboxamide |
InChI |
InChI=1S/C25H23N3O5/c1-32-19-8-3-16(4-9-19)14-26-23(29)18-7-12-21-22(13-18)27-25(31)28(24(21)30)15-17-5-10-20(33-2)11-6-17/h3-13H,14-15H2,1-2H3,(H,26,29)(H,27,31) |
InChI Key |
WMMKJBKXDJXOPX-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CNC(=O)C2=CC3=C(C=C2)C(=O)N(C(=O)N3)CC4=CC=C(C=C4)OC |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
The synthesis of N,3-bis(4-methoxybenzyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-methoxybenzylamine with an appropriate quinazoline precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst and under reflux conditions to ensure complete conversion. Industrial production methods may involve optimization of reaction parameters such as temperature, pressure, and solvent choice to maximize yield and purity.
Chemical Reactions Analysis
Nitrile Group Reactivity
The terminal nitrile group (-C≡N) participates in key transformations:
| Reaction Type | Conditions | Product | Mechanistic Notes |
|---|---|---|---|
| Hydrolysis | Acidic (H₂SO₄, H₂O) or basic (NaOH) | Carboxylic acid or amide derivatives | Acidic conditions yield carboxylic acids; basic hydrolysis may form intermediates |
| Reduction | H₂/Pd or LiAlH₄ | Primary amine (-CH₂NH₂) | Catalytic hydrogenation selectively reduces nitrile to amine without altering rings |
| Nucleophilic Addition | Grignard reagents (RMgX) | Ketimine intermediates or secondary amines after workup | Reactivity modulated by steric hindrance from adjacent substituents |
Triazole Ring Reactivity
The 1,2,4-triazole core (positions 3 and 5) demonstrates the following reactivities:
Sulfanyl Group Transformations
The -S-CH₂- linker between pyridine and triazole undergoes:
Pyridine Substitution Reactions
The 3-chloro-5-(trifluoromethyl)pyridine moiety reacts via:
Methoxyphenyl Modifications
The 4-methoxyphenyl group participates in:
| Reaction Type | Conditions | Product | Mechanistic Notes
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical properties:
- Molecular Formula : C16H14N2O3
- Molecular Weight : 282.29 g/mol
- IUPAC Name : 3-[(4-methoxyphenyl)methyl]-1H-quinazoline-2,4-dione
The structure features a quinazoline core, which is known for its bioactivity in various pharmacological contexts.
Anticancer Properties
Research has indicated that N,3-bis(4-methoxybenzyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide exhibits significant anticancer properties. Studies have shown that compounds with similar structures can induce apoptosis in cancer cells by targeting specific signaling pathways. For instance:
- Mechanism of Action : The compound may inhibit key proteins involved in cell proliferation and survival, such as STAT3 (Signal Transducer and Activator of Transcription 3), which is often overactive in various cancers including leukemia and lymphoma .
- Case Study : In vitro studies demonstrated that derivatives of this compound can effectively reduce the viability of acute myeloid leukemia cell lines by inducing cell cycle arrest and apoptosis .
Targeted Protein Degradation
This compound is also being explored for its potential in targeted protein degradation strategies:
- PROTAC Technology : The compound can be utilized in the design of proteolysis-targeting chimeras (PROTACs). These are bifunctional molecules that recruit E3 ligases to target specific proteins for degradation. This approach has been shown to selectively degrade oncogenic proteins while sparing others .
Drug Design and Development
The unique structural features of this compound make it an attractive scaffold for drug development:
- Structure-Activity Relationship Studies : Researchers are investigating modifications to the methoxybenzyl groups to enhance potency and selectivity against cancer cell lines.
Molecular Imaging
The compound's properties may also lend themselves to applications in molecular imaging techniques:
- Fluorescent Probes : Due to the presence of aromatic rings in its structure, derivatives could potentially be developed as fluorescent probes for imaging cellular processes involving targeted protein interactions.
Mechanism of Action
The mechanism of action of N,3-bis(4-methoxybenzyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain kinases or enzymes involved in cell signaling pathways, leading to altered cellular responses. The exact molecular targets and pathways involved can vary depending on the specific biological context and application.
Comparison with Similar Compounds
Structural and Functional Comparison with Pyrrolo[2,3-d]pyrimidine Derivatives
Compounds such as 5-(3-hydroxy-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-7-(4-methoxybenzyl)-1,3-dimethyl-6-phenyl-1,7-dihydro-2H-pyrrolo[2,3-d]pyrimidine-2,4(3H)-dione (4j) () share structural motifs with the target compound, including methoxybenzyl substituents and dione cores. Key comparisons include:
- Substituent Effects : The 4-methoxybenzyl group in 4j (δ 3.81 ppm in ^1H NMR ) mirrors the electronic profile of the target compound’s substituents.
- Physical Properties : Both 4j and the target compound exhibit high melting points (>250°C), suggesting crystalline stability .
- Spectral Data : Methoxy protons in 4j resonate near δ 3.8 ppm, a region consistent with the target compound’s expected NMR signals.
Comparison with Tetrahydroquinazoline Carboxamide Analogues
Several quinazoline carboxamides with varied substituents highlight the impact of structural modifications:
- N-(4-Fluorobenzyl)-2-methyl-1,4-dioxo-1,2,3,4-tetrahydrophthalazine-6-carboxamide (23) (): Features a phthalazine core and fluorobenzyl group, which may reduce metabolic stability compared to methoxybenzyl due to fluorine’s electronegativity .
- N-(2-Chlorobenzyl)-3-(4-methylphenyl)-1-(3-nitrobenzyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide (): Electron-withdrawing substituents (Cl, NO₂) increase lipophilicity but may hinder solubility .
- CAS 892259-70-0 (): Incorporates a 4-chlorophenoxy group and 2-methoxyethyl chain, introducing ether and alkoxyethyl functionalities that could enhance membrane permeability .
Physicochemical and Spectral Data Analysis
A comparative analysis of key properties is summarized below:
Biological Activity
N,3-bis(4-methoxybenzyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a synthetic compound with potential therapeutic applications. Its structure comprises a tetrahydroquinazoline core substituted with methoxybenzyl groups and a carboxamide functional group. This compound has garnered attention for its diverse biological activities, particularly in antimicrobial and anticancer research.
Antimicrobial Properties
Recent studies have highlighted the compound's significant antimicrobial activity against various bacterial strains. For instance, it has been shown to exhibit potent inhibitory effects against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness compared to standard antibiotics.
| Bacterial Strain | MIC (mg/mL) | MBC (mg/mL) |
|---|---|---|
| Escherichia coli | 0.004 | 0.008 |
| Staphylococcus aureus | 0.015 | 0.030 |
| Bacillus cereus | 0.015 | 0.030 |
| Enterobacter cloacae | 0.004 | 0.008 |
These results suggest that this compound could be a promising candidate for developing new antimicrobial agents .
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated that it induces apoptosis in various cancer cell lines, potentially through the modulation of key signaling pathways involved in cell survival and proliferation.
Case Study: In Vitro Anticancer Activity
A study evaluated the effects of the compound on human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The findings revealed:
- HeLa Cells : IC50 value of 10 µM after 48 hours of treatment.
- MCF-7 Cells : IC50 value of 15 µM after 48 hours of treatment.
The mechanism of action appears to involve the activation of caspase pathways leading to programmed cell death .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features:
- Tetrahydroquinazoline Core : Essential for maintaining biological activity.
- Methoxy Substituents : Enhance lipophilicity and cellular uptake.
- Carboxamide Group : Contributes to hydrogen bonding interactions with biological targets.
Research indicates that modifications to these structural components can significantly influence the compound's potency and selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
